N-(2-Oxopropyl)formamide
Description
N-(2-Oxopropyl)formamide is an organic compound characterized by a formamide group (-NHCHO) attached to a 2-oxopropyl chain (CH₂-C(O)-CH₂-). This structure confers unique physicochemical properties, such as polarity due to the formamide moiety and ketone functionality.
Properties
CAS No. |
129972-97-0 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
N-(2-oxopropyl)formamide |
InChI |
InChI=1S/C4H7NO2/c1-4(7)2-5-3-6/h3H,2H2,1H3,(H,5,6) |
InChI Key |
CAQXYVTYTTXGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Features
N-(2-Oxopropyl)formamide shares key functional groups with several compounds, enabling comparative analysis:
N-Nitrosobis(2-oxopropyl)amine (BOP)
- Structure : Contains two 2-oxopropyl chains linked to a nitroso group (-N-N=O) .
- Comparison: Unlike this compound, BOP lacks a formamide group but includes a nitroso moiety, which is a known carcinogenic functional group. The 2-oxopropyl chain in both compounds may contribute to metabolic activation pathways.
N-(4-(1H-Pyrazol-1-yl)-phenyl)formamide
- Structure : Formamide group attached to a phenyl ring substituted with pyrazole .
- Comparison: The aromatic ring introduces π-π interactions and steric effects absent in the aliphatic 2-oxopropyl chain of this compound.
N-(2-(2-Oxopropyl)phenyl)acetamide
N-[2-Trans-(4-Hydroxyphenyl)ethenyl]formamide
- Structure: Formamide linked to a trans-ethenyl-phenol group .
Carcinogenicity and Toxicity
- N-Nitrosobis(2-oxopropyl)amine (BOP): A potent pancreatic carcinogen in Syrian hamsters, inducing ductal adenomas at doses as low as 1.75 mg/kg . The 2-oxopropyl group may act as a toxicophore.
- This compound: No direct carcinogenicity data, but structural similarities to BOP suggest caution in handling and further toxicological evaluation.
Antimicrobial and Enzymatic Activity
- Xanthocillins (): Formamide-containing compounds like xanthocillin X exhibit potent inhibition against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) .
Physicochemical and Analytical Comparisons
Key Properties
- Polarity : Formamide derivatives (e.g., this compound) are more polar than acetamide analogs due to the smaller -CHO group.
- Stability : The ketone in the 2-oxopropyl chain may increase susceptibility to nucleophilic attack compared to aromatic analogs.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Methods for Formamide Derivatives
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